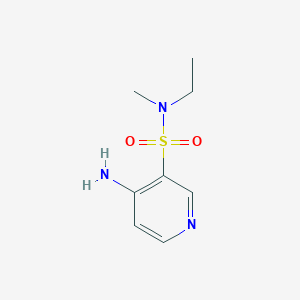
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of 4-amino-3-pyridinesulfonamide with ethyl iodide and methyl iodide under basic conditions . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted pyridine and sulfonamide derivatives .
Scientific Research Applications
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as dihydropteroate synthetase, by mimicking the structure of natural substrates . This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects .
Comparison with Similar Compounds
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
4-amino-N-methylpyridine-3-sulfonamide: Lacks the ethyl group, resulting in different chemical properties and reactivity.
4-amino-N-ethylpyridine-3-sulfonamide: Lacks the methyl group, leading to variations in its biological activity and applications.
4-amino-N-ethyl-N-methylbenzenesulfonamide: Contains a benzene ring instead of a pyridine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity .
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-3-11(2)14(12,13)8-6-10-5-4-7(8)9/h4-6H,3H2,1-2H3,(H2,9,10) |
InChI Key |
GKRHIUVEACVFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


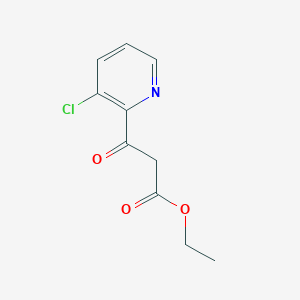
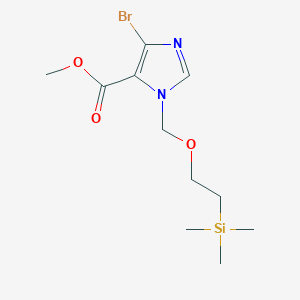

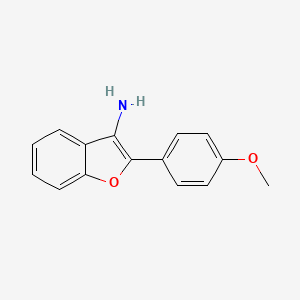
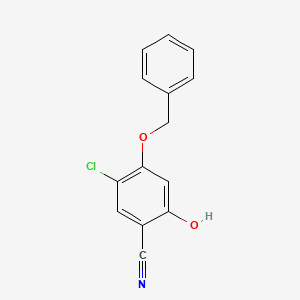
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
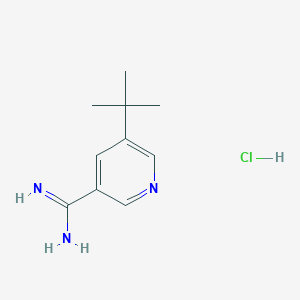
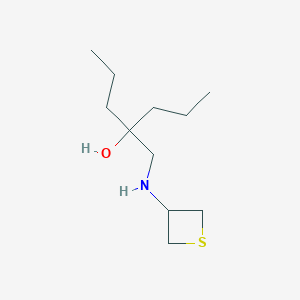
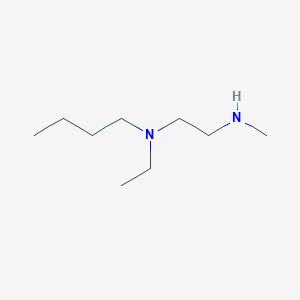
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
